(1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
Description
(1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a chiral β-amino alcohol characterized by a 4-chlorophenyl substituent at the 1-position and a hydroxyl group at the 2-position of the propanol backbone. Its stereochemistry ((1S,2S)) is critical for interactions in enantioselective synthesis and biological systems. The 4-chlorophenyl group may enhance lipophilicity and influence binding to biological targets, as seen in related compounds like Taranabant (CAS 701977-09-5), which contains a 4-chlorophenyl moiety and is used in obesity treatment .
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1 |
InChI Key |
XBAXSYKCTIVRON-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-chlorophenyl)-1-hydroxy-2-propanone
This intermediate is typically prepared via a modified Wadsworth-Emmons or Horner-Wadsworth-Emmons reaction involving α-alkoxy-p-chlorobenzyl phosphonate and cyclopropyl methyl ketone derivatives under controlled temperature (0–40 °C) and reaction time (2–8 hours). Acidic hydrolysis (using hydrochloric acid or other mineral acids) in aqueous or mixed organic solvents (methanol, ethanol, tetrahydrofuran, etc.) yields the hydroxy ketone intermediate with good selectivity.
Reaction conditions summary:
| Parameter | Range/Details |
|---|---|
| Temperature | 0–40 °C (preferably 10–30 °C) |
| Reaction time | 2–8 hours (alkoxy phosphonate formation) |
| Hydrolysis acid | HCl preferred; alternatives: H2SO4, acetic acid, phosphoric acid |
| Solvent | Water or water + organic solvent (MeOH, EtOH, THF, etc.) |
| Hydrolysis temp/time | 20–40 °C; 3–10 hours |
Oximation of Hydroxy Ketone
The hydroxy ketone is converted to its oxime derivative by reaction with hydroxylamine salts (hydrochloride, hydrobromide, sulfate, or orthophosphate) in the presence of a base such as sodium hydroxide or sodium bicarbonate. The reaction is typically carried out in a biphasic system with organic solvents like di-n-butyl ether or toluene and aqueous base solution at low temperatures (0–30 °C) to maximize yield and purity.
| Parameter | Details |
|---|---|
| Oximation agent | Hydroxylamine hydrochloride (preferred) |
| Base | NaOH, NaHCO3, or similar bases |
| Solvent system | Di-n-butyl ether/water or toluene/water |
| Temperature | 0–30 °C (preferably 15 °C) |
| Reaction time | 1–2 hours |
Reduction to (1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
The oxime intermediate is subjected to catalytic reduction using a finely divided nickel-aluminum catalyst mixture. This reduction step is critical for stereoselectivity and yield of the desired amino alcohol. The catalyst ratio (Ni:Al) is optimized between 1.5 to 5.0 to achieve high conversion and optical purity. The reaction is carried out under mild conditions (−10 to 30 °C) to avoid side reactions and racemization.
| Parameter | Details |
|---|---|
| Catalyst | Finely divided nickel and aluminum mixture (Ni:Al ratio 1.5–5.0) |
| Temperature | −10 to 30 °C (preferably 0–30 °C) |
| Reaction time | Variable, typically short to moderate duration |
| Solvent | Organic solvents such as toluene or ethers |
Purification and Resolution
After reduction, the crude amino alcohol is purified by conventional solvent extraction, drying, and evaporation under vacuum. To obtain the optically pure (1S,2S) isomer, chromatographic methods such as chiral high-performance liquid chromatography (HPLC) using C-18 columns and specific mobile phases (tetramethylammonium hydroxide buffer with methanol and tetrahydrofuran) are employed. The resolution factor between stereoisomers is maintained above 2.0 to ensure high enantiomeric purity.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Formation of hydroxy ketone | α-Alkoxy-p-chlorobenzyl phosphonate + cyclopropyl methyl ketone, base, 0–40 °C, 2–8 h | Intermediate hydroxy ketone |
| 2. Hydrolysis | Acidic hydrolysis (HCl), aqueous/organic solvent, 20–40 °C, 3–10 h | Hydroxy ketone isolated |
| 3. Oximation | Hydroxylamine salt + base, di-n-butyl ether/water, 0–30 °C, 1–2 h | Oxime intermediate |
| 4. Reduction | Ni-Al catalyst (1.5–5.0 ratio), −10 to 30 °C | Crude amino alcohol (1S,2S) |
| 5. Purification & resolution | Solvent extraction, drying, vacuum evaporation, chiral HPLC | Optically pure (1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL |
Research Findings and Industrial Relevance
The process avoids expensive chiral auxiliaries or catalysts by relying on selective catalytic reduction and resolution techniques, making it economically feasible for industrial scale-up.
Reaction conditions such as temperature control and choice of solvent critically influence stereoselectivity and yield.
The use of hydroxylamine salts in oximation is preferred for its efficiency and cost-effectiveness.
The catalytic system of nickel and aluminum metals provides a robust and scalable reduction method with high stereoselectivity.
The described methods have been patented and validated in multiple studies, confirming their reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
The compound’s closest analogs differ in phenyl ring substituents, stereochemistry, and functional groups. Key examples include:
Table 1: Structural Comparison of (1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL and Analogs
Key Differences and Implications
a) Substituent Effects
- tert-Butyl (CAS 1019534-32-7) : Introduces steric bulk, which may hinder enzymatic degradation or improve target selectivity .
- Trifluorophenyl (CAS 1269791-10-7) : Multiple fluorine atoms increase electronegativity, possibly affecting binding to hydrophobic pockets .
b) Stereochemical Influence
- The (1S,2S) configuration in the target compound contrasts with (1S,2R) isomers (e.g., CAS 1212998-44-1 ), which may exhibit divergent biological activities. For example, highlights that (1R,2S)- and (1S,2R)-isomers of pyrethroid intermediates show distinct optical rotations ([α]D +56.6 vs. unspecified), underscoring stereochemistry’s role in physicochemical properties .
Research Findings and Data
Table 2: Comparative Physicochemical Data
Biological Activity
(1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a chiral amino alcohol that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHClNO
- Molar Mass : Approximately 185.65 g/mol
- Functional Groups : Hydroxyl (-OH), amino (-NH), and a chlorinated phenyl group.
The presence of these functional groups contributes to its reactivity and biological interactions.
Research indicates that (1S,2S)-1-amino-1-(4-chlorophenyl)propan-2-OL may influence various biological pathways through the following mechanisms:
- Inhibition of Protein Kinases : The compound has been identified as a potential inhibitor of protein kinases, which play crucial roles in cell signaling pathways. This inhibition could have therapeutic implications for diseases such as cancer and diabetes.
- Modulation of Neurotransmitter Systems : It may interact with serotonin and norepinephrine pathways, suggesting potential applications in treating mood disorders .
Biological Activity
The biological activity of (1S,2S)-1-amino-1-(4-chlorophenyl)propan-2-OL includes:
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
This antimicrobial activity suggests potential uses in treating infections caused by resistant bacteria .
Study on Antimicrobial Properties
In a recent study assessing the antimicrobial efficacy of various compounds, (1S,2S)-1-amino-1-(4-chlorophenyl)propan-2-OL was tested against multiple bacterial strains. The results indicated significant activity against Staphylococcus aureus, with an MIC of 32 µg/mL. This positions the compound as a candidate for further development in antimicrobial therapies .
Investigation of Neuropharmacological Effects
Another study explored the compound's effects on neurotransmitter systems. It was found that (1S,2S)-1-amino-1-(4-chlorophenyl)propan-2-OL could enhance serotonin receptor activity, potentially providing insights into its use for treating depression and anxiety disorders. The study highlighted the need for more detailed investigations into its pharmacodynamics and therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
